molecular formula C9H7F3N2O B016559 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine CAS No. 205485-24-1

3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine

Cat. No.: B016559
CAS No.: 205485-24-1
M. Wt: 216.16 g/mol
InChI Key: UKSNCZYTAMEFBK-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine is a chemical compound known for its unique structure and reactivity. It contains a diazirine ring, which is a three-membered ring with two nitrogen atoms and one carbon atom. The presence of the trifluoromethyl group and the methoxyphenyl group makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine typically involves the following steps:

    Formation of the Diazirine Ring: This can be achieved by reacting a suitable precursor, such as a ketone or aldehyde, with hydrazine to form a hydrazone intermediate. The hydrazone is then treated with a halogenating agent, such as iodine or bromine, to form the diazirine ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the diazirine intermediate with a methoxyphenyl derivative, such as 3-methoxyphenyl magnesium bromide or 3-methoxyphenyl lithium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine undergoes various types of chemical reactions, including:

    Photolysis: Upon exposure to ultraviolet light, the diazirine ring can undergo photolysis to generate reactive carbene intermediates.

    Substitution Reactions: The methoxyphenyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Photolysis: Ultraviolet light, typically at wavelengths around 350 nm.

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) or electrophiles (e.g., halogens).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Photolysis: Reactive carbene intermediates that can further react with various substrates.

    Substitution Reactions: Substituted derivatives of the original compound.

    Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the reagents used.

Scientific Research Applications

3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine has several scientific research applications, including:

    Chemistry: Used as a photoreactive probe to study reaction mechanisms and intermediates.

    Biology: Employed in photoaffinity labeling to identify and study protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the synthesis of specialized materials and compounds with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine primarily involves the generation of reactive carbene intermediates upon photolysis. These carbenes can insert into various chemical bonds, such as C-H, N-H, and O-H bonds, leading to the formation of new covalent bonds. The molecular targets and pathways involved depend on the specific application and the substrates used in the reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine: Similar structure but with the methoxy group in the para position.

    3-(3-Methylphenyl)-3-(trifluoromethyl)-3H-diazirine: Similar structure but with a methyl group instead of a methoxy group.

    3-(3-Methoxyphenyl)-3-(difluoromethyl)-3H-diazirine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine is unique due to the combination of the trifluoromethyl group and the methoxyphenyl group, which imparts distinct reactivity and properties. The trifluoromethyl group enhances the compound’s stability and reactivity, while the methoxyphenyl group provides specific electronic and steric effects.

Properties

IUPAC Name

3-(3-methoxyphenyl)-3-(trifluoromethyl)diazirine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c1-15-7-4-2-3-6(5-7)8(13-14-8)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSNCZYTAMEFBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(N=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440364
Record name 3-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205485-24-1
Record name 3-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-3H-DIAZIRINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3-(3-Methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine enable surface modifications on nanoparticles?

A1: Research by [] demonstrates that when attached to gold nanoparticles, this compound undergoes photolysis to generate a reactive carbene species directly at the nanoparticle interface. This carbene readily undergoes insertion reactions with various substrates, including alcohols, amines, and alkenes, leading to the covalent attachment of these molecules onto the nanoparticle surface. [] This approach offers a versatile method for modifying nanoparticle properties and functionalities.

Q2: What is the significance of using triflic acid in reactions involving this compound?

A2: The study by [] highlights the effectiveness of triflic acid as a solvent and catalyst in Friedel-Crafts reactions employing this compound. Triflic acid facilitates the reaction with optically active amino acid derivatives, yielding optically active homophenylalanine derivatives without compromising the stereochemical integrity of the starting materials. [] This finding is particularly important for synthesizing chiral molecules, which are crucial in pharmaceutical and materials science applications.

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